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molecular formula C19H20N2O3 B8814610 Anzemet CAS No. 139014-62-3

Anzemet

Cat. No. B8814610
M. Wt: 324.4 g/mol
InChI Key: UKTAZPQNNNJVKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745628B2

Procedure details

A mixture of 3.1 gr (8.1 mmol) of 5-(1H-Indole-3-carbonyloxy)-10-oxo-8-aza-tricyclo[5.3.1.03,8]undecane-9-carboxylic acid methyl ester and LiCl (0.69 gr, 16.23 mmol) in dimethylformamide (90 mL) is heated to 140° C. Once 4 hours have elapsed, and after checking by thin-layer chromatography (AcOEt/MeOH 9:1) that the reaction has been completed, the mixture is left to cool. Volatile substances are evaporated at low pressure and the residue is dissolved in dichloromethane (150 mL). This is washed with a saturated aqueous solution of NaCl (70 mL), and the organic phase is dried over magnesium sulphate and evaporated, to provide crude 1H-Indole-3-carboxylic acid 10-oxo-8-aza-tricyclo[5.3.1.03,8]undec-5-yl ester as a solid (2.18 gr, 83%).
Name
5-(1H-Indole-3-carbonyloxy)-10-oxo-8-aza-tricyclo[5.3.1.03,8]undecane-9-carboxylic acid methyl ester
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
AcOEt MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC([CH:5]1[C:14](=[O:15])[CH:13]2[CH2:16][CH:7]3[CH2:8][CH:9]([O:17][C:18]([C:20]4[C:28]5[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=5)[NH:22][CH:21]=4)=[O:19])[CH2:10][CH:11]([CH2:12]2)[N:6]13)=O.[Li+].[Cl-].CCOC(C)=O.CO>CN(C)C=O>[O:15]=[C:14]1[CH:13]2[CH2:16][CH:7]3[CH2:8][CH:9]([O:17][C:18]([C:20]4[C:28]5[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=5)[NH:22][CH:21]=4)=[O:19])[CH2:10][CH:11]([CH2:12]2)[N:6]3[CH2:5]1 |f:1.2,3.4|

Inputs

Step One
Name
5-(1H-Indole-3-carbonyloxy)-10-oxo-8-aza-tricyclo[5.3.1.03,8]undecane-9-carboxylic acid methyl ester
Quantity
3.1 g
Type
reactant
Smiles
COC(=O)C1N2C3CC(CC2CC(C1=O)C3)OC(=O)C3=CNC1=CC=CC=C31
Name
Quantity
0.69 g
Type
reactant
Smiles
[Li+].[Cl-]
Name
Quantity
90 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
AcOEt MeOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Once 4 hours
Duration
4 h
WAIT
Type
WAIT
Details
the mixture is left
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
Volatile substances are evaporated at low pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in dichloromethane (150 mL)
WASH
Type
WASH
Details
This is washed with a saturated aqueous solution of NaCl (70 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
O=C1CN2C3CC(CC2CC1C3)OC(=O)C3=CNC1=CC=CC=C31
Measurements
Type Value Analysis
AMOUNT: MASS 2.18 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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